![molecular formula C15H22INO B5196433 1-[5-(4-iodophenoxy)pentyl]pyrrolidine](/img/structure/B5196433.png)
1-[5-(4-iodophenoxy)pentyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(4-iodophenoxy)pentyl]pyrrolidine, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPP is a pyrrolidine-based compound that is derived from the synthesis of 4-iodophenol and 1-bromopentane.
Wirkmechanismus
The mechanism of action of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine is not fully understood. However, it is believed that 1-[5-(4-iodophenoxy)pentyl]pyrrolidine acts as a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and protein folding. The activation of the sigma-1 receptor has been linked to various diseases, and the inhibition of this receptor has been investigated as a potential therapeutic strategy.
Biochemical and Physiological Effects:
1-[5-(4-iodophenoxy)pentyl]pyrrolidine has been shown to have various biochemical and physiological effects. In animal studies, 1-[5-(4-iodophenoxy)pentyl]pyrrolidine has been shown to improve cognitive function and reduce motor deficits in models of Alzheimer's and Parkinson's diseases. 1-[5-(4-iodophenoxy)pentyl]pyrrolidine has also been shown to have neuroprotective effects in models of Huntington's disease. In addition, 1-[5-(4-iodophenoxy)pentyl]pyrrolidine has been shown to have analgesic effects and to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-[5-(4-iodophenoxy)pentyl]pyrrolidine has several advantages for lab experiments. 1-[5-(4-iodophenoxy)pentyl]pyrrolidine is easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, there are also some limitations to the use of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine in lab experiments. 1-[5-(4-iodophenoxy)pentyl]pyrrolidine is a relatively new compound, and its mechanism of action is not fully understood. In addition, the sigma-1 receptor is a complex protein, and the effects of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine on other cellular processes are not well characterized.
Zukünftige Richtungen
There are several future directions for the study of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine. One potential direction is to investigate the use of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine as a radioligand for imaging studies in PET and SPECT. Another potential direction is to investigate the use of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine as a potential therapeutic agent for various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. Additionally, further studies are needed to understand the mechanism of action of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine and its effects on other cellular processes.
Synthesemethoden
1-[5-(4-iodophenoxy)pentyl]pyrrolidine can be synthesized using a simple and efficient method. The synthesis of 1-[5-(4-iodophenoxy)pentyl]pyrrolidine involves the reaction of 4-iodophenol with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through column chromatography to obtain pure 1-[5-(4-iodophenoxy)pentyl]pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-[5-(4-iodophenoxy)pentyl]pyrrolidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, 1-[5-(4-iodophenoxy)pentyl]pyrrolidine has been investigated as a potential drug candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. 1-[5-(4-iodophenoxy)pentyl]pyrrolidine has also been studied for its potential use as a radioligand for imaging studies in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Eigenschaften
IUPAC Name |
1-[5-(4-iodophenoxy)pentyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO/c16-14-6-8-15(9-7-14)18-13-5-1-2-10-17-11-3-4-12-17/h6-9H,1-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWPWUBHLIKOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5196351.png)
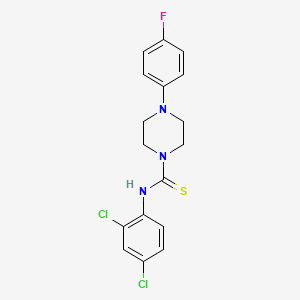
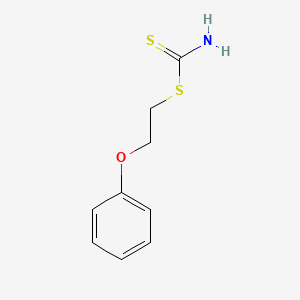
![2-[(1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl)oxy]acetohydrazide](/img/structure/B5196367.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5196383.png)
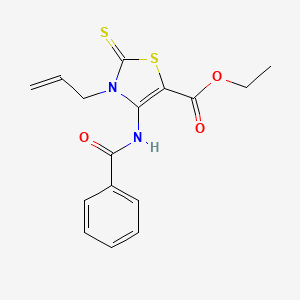
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-bromophenyl)benzamide](/img/structure/B5196394.png)
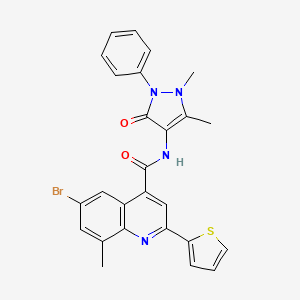
![1-(2-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5196401.png)
![N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5196409.png)
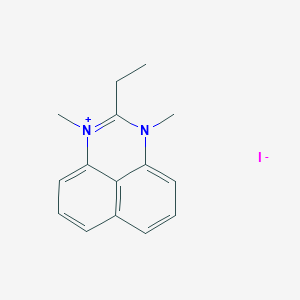
![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5196431.png)
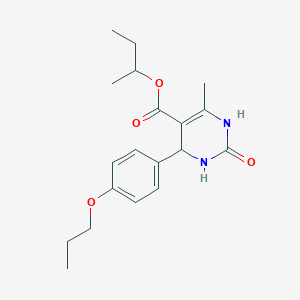
![3-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5196450.png)